molecular formula C14H17N3OS2 B12139540 4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12139540
M. Wt: 307.4 g/mol
InChI Key: GNDJSPHUCNXGSJ-UHFFFAOYSA-N
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Description

4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step procedures. One common method involves the reaction of 2-aminothiazole with isobutylamine and phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process often includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole ring positions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Darunavir: An HIV protease inhibitor with a similar thiazole structure.

    Tipranavir: Another protease inhibitor used in antiretroviral therapy.

    Amprenavir: A compound with a related structure used in HIV treatment.

Uniqueness

4-amino-N-(2-methylpropyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

4-amino-N-(2-methylpropyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H17N3OS2/c1-9(2)8-16-13(18)11-12(15)17(14(19)20-11)10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3,(H,16,18)

InChI Key

GNDJSPHUCNXGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N

Origin of Product

United States

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